molecular formula C27H27ClN2O5S B11644057 ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11644057
M. Wt: 527.0 g/mol
InChI Key: VMWWADNQIOUTCI-HMAPJEAMSA-N
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Description

ETHYL (2Z)-2-[(3-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(3-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorinated solvents, strong acids or bases, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-[(3-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which ETHYL (2Z)-2-[(3-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these targets’ activity, leading to changes in cellular processes and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2Z)-2-[(3-CHLOROPHENYL)METHYLIDENE]-5-(3,4-DIETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: can be compared with other thiazolopyrimidine derivatives that have similar structures and properties.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H27ClN2O5S

Molecular Weight

527.0 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-chlorophenyl)methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H27ClN2O5S/c1-5-33-20-12-11-18(15-21(20)34-6-2)24-23(26(32)35-7-3)16(4)29-27-30(24)25(31)22(36-27)14-17-9-8-10-19(28)13-17/h8-15,24H,5-7H2,1-4H3/b22-14-

InChI Key

VMWWADNQIOUTCI-HMAPJEAMSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)Cl)/S3)C)C(=O)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=CC=C4)Cl)S3)C)C(=O)OCC)OCC

Origin of Product

United States

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